molecular formula C20H18N4O3 B2486317 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1796945-98-6

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2486317
CAS No.: 1796945-98-6
M. Wt: 362.389
InChI Key: BWUDCRUBGOXRDA-UHFFFAOYSA-N
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Description

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a pyrazolo[1,5-a]pyrimidine core with a coumarin (chromene) carboxamide moiety. Pyrazolo[1,5-a]pyrimidines are heterocyclic scaffolds known for their kinase inhibitory activity, while coumarin derivatives exhibit diverse biological properties, including anti-inflammatory and anticancer effects .

Properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-13-9-18-22-11-14(12-24(18)23-13)5-4-8-21-19(25)16-10-15-6-2-3-7-17(15)27-20(16)26/h2-3,6-7,9-12H,4-5,8H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUDCRUBGOXRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with DDR1 by inhibiting its kinase activity This inhibition prevents the receptor from transmitting signals that promote cell proliferation and migration

Biochemical Pathways

The inhibition of DDR1 affects several biochemical pathways. Primarily, it disrupts signal transduction pathways involved in cell proliferation and migration. This can lead to a decrease in the growth and spread of cells, particularly cancer cells that express high levels of DDR1. The exact pathways and downstream effects are complex and depend on the specific cellular context.

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability. This suggests that the compound may also have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which would enhance its bioavailability and therapeutic potential.

Result of Action

The primary result of the compound’s action is the inhibition of DDR1 activity, leading to reduced cell proliferation and migration. This can have significant effects at the molecular and cellular levels, potentially slowing the growth and spread of DDR1-expressing cells. In the context of cancer, this could translate to a decrease in tumor growth and metastasis.

Biological Activity

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to a class of pyrazolo[1,5-a]pyrimidine derivatives. This compound exhibits significant biological activity, particularly in the fields of oncology and inflammation. The following sections delve into its pharmacological properties, mechanisms of action, and relevant research findings.

Structure and Properties

The compound consists of several key structural components:

  • Pyrazolo[1,5-a]pyrimidine core : Known for its rigidity and planarity, which enhances binding interactions with biological targets.
  • Carboxamide group : This functional group can participate in nucleophilic substitutions and is crucial for the compound's reactivity.
  • Chromene moiety : This contributes to the compound's potential interactions with various biological pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent anticancer activities. These derivatives have been shown to inhibit:

  • Cyclin-dependent kinases (CDKs) : Inhibition of CDK2 has been documented, leading to cell cycle arrest and reduced proliferation in cancer cells .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds may reduce inflammation without the ulcerogenic side effects typically associated with traditional NSAIDs .

Antimicrobial Activity

Certain derivatives have demonstrated antimicrobial properties, making them candidates for further investigation in treating infections .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Case Studies and Experimental Data

Several studies have investigated the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

StudyFindings
Umesha et al. (2009)Identified cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), particularly with brominated derivatives showing enhanced activity .
BenchChem (2024)Highlighted the synthesis methods and potential applications in drug discovery focusing on anticancer properties .
Science.gov (2018)Reviewed the structure-activity relationships (SAR) of pyrazole derivatives indicating their role as antitumor agents against various kinase targets .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Cross-coupling reactions : Starting from appropriate precursors to build the pyrazolo[1,5-a]pyrimidine core.
  • Functional group modifications : To enhance biological activity and optimize pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with pyrazolo[1,5-a]pyrimidine and carboxamide derivatives reported in the literature. Key similarities and differences are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Compound Name / ID Core Structure Modifications Biological Target Key Findings References
Target Compound 2-methylpyrazolo[1,5-a]pyrimidine + chromene carboxamide Undefined (inferred kinase or protease) Hypothesized enhanced solubility due to chromene; potential dual activity from hybrid structure. N/A
Anagliptin Pyrazolo[1,5-a]pyrimidine + cyanopyrrolidine DPP-4 enzyme Potent DPP-4 inhibitor (IC₅₀ = 0.82 nM); high selectivity over DPP-8/7. Used for type 2 diabetes.
Compound 3 (LXE408) Triazolo[1,5-a]pyrimidine + difluoromethylpyridine Kinetoplastid proteins Nanomolar potency against Trypanosoma spp.; optimized via Suzuki coupling for parasiticidal activity.
DMH3 Pyrazolo[1,5-a]pyrimidine + quinoline BMP signaling pathways Modulates skeletal development; IC₅₀ = 0.5 µM for ALK2 kinase inhibition.
Pyrazolopyrimidine 2a/2b Pyrazolo[1,5-a]pyrimidine + diazenyl sulfonamide Antimicrobial targets Synthesized via cyanoester condensation; exhibits broad-spectrum antimicrobial activity.
CAS 676538-07-1 Pyrazolo[1,5-a]pyrimidine + cycloheptylamide Undisclosed Structural simplicity but limited solubility due to hydrophobic cycloheptyl group.

Key Structural and Functional Insights

Substituent Effects on Target Binding The 2-methyl group on the pyrazolo[1,5-a]pyrimidine core (shared with anagliptin) is critical for enzymatic inhibition, as seen in DPP-4 targeting . In contrast, DMH3 replaces the methyl with a quinoline group, shifting activity toward BMP pathway modulation . The chromene carboxamide in the target compound may enhance aqueous solubility compared to hydrophobic substituents (e.g., cycloheptyl in CAS 676538-07-1) , while the coumarin moiety could confer antioxidant or anti-inflammatory properties.

Linker Optimization

  • The propyl linker in the target compound balances flexibility and steric hindrance, differing from the rigid morpholine linker in DMH3, which restricts conformational mobility .

Therapeutic Scope

  • Anagliptin’s clinical success underscores pyrazolo[1,5-a]pyrimidine’s utility in metabolic diseases, whereas Compound 3 (LXE408) demonstrates scaffold adaptability for antiparasitic applications . The target compound’s chromene group may expand its applicability to inflammatory or oncology targets.

Synthetic Strategies Suzuki coupling (used in Compound 3’s synthesis ) and cyanoester condensation (for pyrazolopyrimidine 2a/2b ) are common methods for pyrazolo[1,5-a]pyrimidine derivatization. The target compound likely employs similar regioselective strategies.

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